molecular formula C21H25NO4 B12965086 (R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No.: B12965086
M. Wt: 355.4 g/mol
InChI Key: SZIDNVRWDSGABA-QGZVFWFLSA-N
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Description

®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a chiral compound with a complex structure It features a biphenyl group, a tert-butoxycarbonyl-protected amine, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps. One common approach is to start with the biphenyl precursor, which undergoes a series of reactions to introduce the tert-butoxycarbonyl-protected amine and the propanoic acid group. The reaction conditions often involve the use of protecting groups, coupling reagents, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The biphenyl group and the tert-butoxycarbonyl-protected amine can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and protein-ligand binding due to its chiral nature.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions, while the tert-butoxycarbonyl-protected amine and propanoic acid moieties can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
  • 3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid (racemic mixture)
  • 3-Phenylpropanoic acid derivatives

Uniqueness

®-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature allows for selective interactions with biological molecules, making it valuable in asymmetric synthesis and pharmaceutical development.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-17(19(23)24)13-16-11-7-8-12-18(16)15-9-5-4-6-10-15/h4-12,17H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1

InChI Key

SZIDNVRWDSGABA-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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